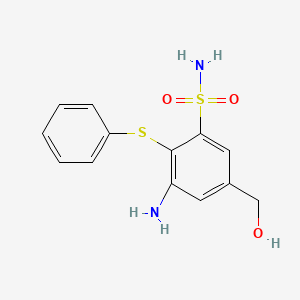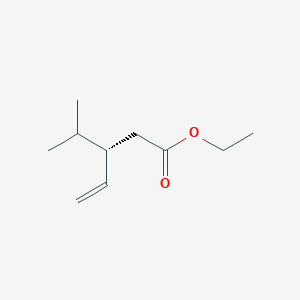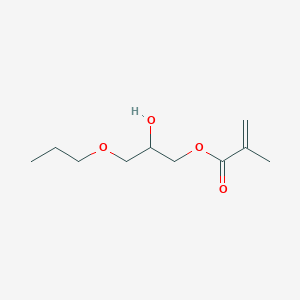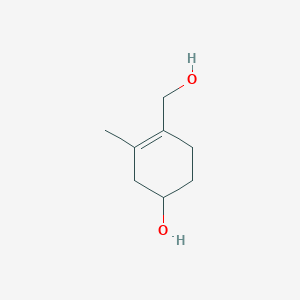![molecular formula C35H30 B14541417 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene CAS No. 62266-48-2](/img/structure/B14541417.png)
4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). This compound is characterized by its intricate structure, which includes a cyclopenta[a]naphthalene core substituted with ethyl and phenyl groups. PAHs are known for their stability and unique chemical properties, making them significant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific reagents to facilitate the formation of the desired product. For instance, the reaction of indenyl radicals with vinylacetylene under high-temperature conditions can lead to the formation of cyclopenta[a]naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst (e.g., AlCl₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogenated derivatives.
Scientific Research Applications
4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of PAHs.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene involves its interaction with molecular targets through π-π stacking and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The pathways involved may include the formation of van-der-Waals complexes followed by isomerization and termination via atomic hydrogen elimination .
Comparison with Similar Compounds
- 4,5-Dimethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene
- 1H-cyclopenta[b]naphthalene
- 1H-cyclopenta[a]naphthalene
Uniqueness: 4,5-Diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. The presence of ethyl groups instead of methyl groups or hydrogen atoms can significantly alter its reactivity and interactions with other molecules.
Properties
CAS No. |
62266-48-2 |
|---|---|
Molecular Formula |
C35H30 |
Molecular Weight |
450.6 g/mol |
IUPAC Name |
4,5-diethyl-1,2,3-triphenyl-1H-cyclopenta[a]naphthalene |
InChI |
InChI=1S/C35H30/c1-3-27-28(4-2)34-32(25-18-10-6-11-19-25)31(24-16-8-5-9-17-24)33(26-20-12-7-13-21-26)35(34)30-23-15-14-22-29(27)30/h5-23,33H,3-4H2,1-2H3 |
InChI Key |
DERJOCHHVOTRIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C61)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


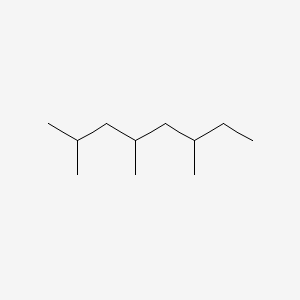
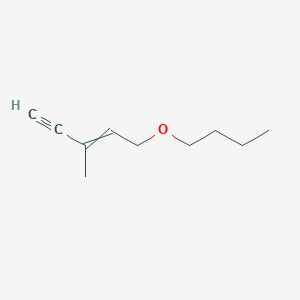
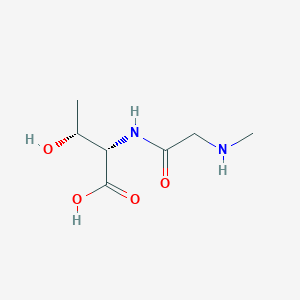
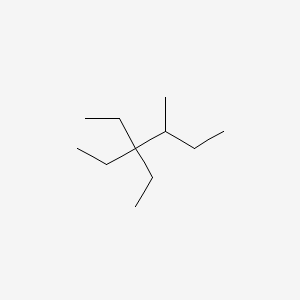
![2-[(3-Methoxyphenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541372.png)
![3-[(3-Methoxybenzoyl)sulfanyl]pyridine-2-carboxylic acid](/img/structure/B14541376.png)
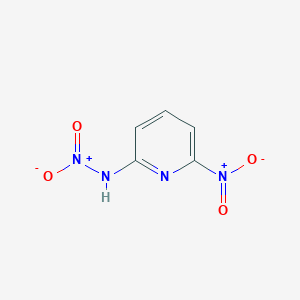
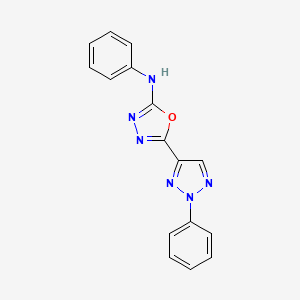
![1-{2-[(6-Chloro-4H-3,1-benzothiazin-2-yl)amino]phenyl}ethan-1-one](/img/structure/B14541399.png)

